molecular formula C26H30N2S B565751 N'-(2,4-Dimethylphenyl) Vortioxetine CAS No. 1446751-00-3

N'-(2,4-Dimethylphenyl) Vortioxetine

Cat. No.: B565751
CAS No.: 1446751-00-3
M. Wt: 402.6
InChI Key: NVRRNKGZNKULNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,4-Dimethylphenyl) Vortioxetine is a chemical compound of significant interest in preclinical psychiatric and neurological research. Its structure is associated with a multimodal mechanism of action that includes high-affinity binding to and inhibition of the serotonin transporter (SERT), which is a primary target for antidepressant agents . Furthermore, it demonstrates direct activity at various serotonin receptor subtypes, functioning as an antagonist at 5-HT 3 , 5-HT 7 , and 5-HT 1D receptors, a partial agonist at the 5-HT 1B receptor, and an agonist at the 5-HT 1A receptor . This complex pharmacological profile is used in research models to investigate the potential enhancement of neurotransmitter release—including serotonin, dopamine, norepinephrine, acetylcholine, and histamine—in key brain regions such as the prefrontal cortex and hippocampus, beyond what is typically observed with selective serotonin reuptake inhibitors (SSRIs) alone . The primary research applications for this compound are in the study of Major Depressive Disorder (MDD), with a particular focus on investigating associated cognitive dysfunction . Preclinical studies suggest that its multimodal activity may directly improve measures of executive function, processing speed, attention, and memory, effects that appear to be largely independent of its impact on core depressive symptoms . This makes it a valuable tool for neuroscientists exploring the neurobiology of cognition in mood disorders. Researchers utilize this compound in vitro to study receptor binding kinetics and in vivo to model and deconstruct complex behaviors. It is supplied as a high-purity solid for research purposes only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2S/c1-19-9-11-23(21(3)17-19)27-13-15-28(16-14-27)24-7-5-6-8-26(24)29-25-12-10-20(2)18-22(25)4/h5-12,17-18H,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRRNKGZNKULNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3SC4=C(C=C(C=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

(2,4-Dimethylphenyl)(2-iodophenyl)sulfane (V)

This crystalline solid (mp 89–91°C) is pivotal across multiple routes. Its synthesis via Sandmeyer reaction ensures cost-effective iodination, avoiding direct metal catalysis.

tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate

A protected intermediate enabling selective thioether formation, this compound’s Boc group is cleaved under acidic conditions, minimizing side reactions.

Industrial Applications and Process Optimization

Modern manufacturing prioritizes copper-catalyzed methods for:

  • Cost reduction : Copper catalysts are 10–20x cheaper than palladium equivalents.

  • Ligand simplicity : Avoids phosphine ligands requiring stringent handling.

  • Waste minimization : Aqueous workups replace chromatography, aligning with green chemistry principles .

Chemical Reactions Analysis

N’-(2,4-Dimethylphenyl) Vortioxetine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Clinical Efficacy in Major Depressive Disorder

Numerous randomized controlled trials have established the efficacy of vortioxetine in treating MDD. Key findings include:

  • Improvement in Cognitive Function : Studies show significant enhancements in cognitive performance among patients treated with vortioxetine compared to placebo, with improvements observed across various cognitive domains .
  • Safety and Tolerability : Vortioxetine is generally well-tolerated, with gastrointestinal side effects being the most commonly reported. In long-term studies, it has demonstrated a favorable safety profile .

Summary of Clinical Trials

StudySample SizeTreatment DurationKey Findings
Alvarez et al. (2012)208 (Vortioxetine), 113 (Venlafaxine), 105 (Placebo)8 weeksSignificant improvement in depressive symptoms with vortioxetine
Boulenger et al. (2014)302 (Vortioxetine), 147 (Duloxetine), 158 (Placebo)6 weeksVortioxetine showed superior efficacy over Duloxetine
Montgomery et al. (2014)253 (Vortioxetine), 246 (Agomelatine)8 weeksVortioxetine demonstrated greater efficacy than Agomelatine

Cognitive Impairment in Alzheimer's Disease

Recent studies indicate that vortioxetine may be beneficial for patients with cognitive impairment associated with Alzheimer's disease. A six-month observational study found significant improvements in depressive symptoms among patients with mild-to-moderate Alzheimer's disease treated with vortioxetine . The results showed:

  • Enhanced scores on the Geriatric Depression Scale (GDS)
  • Improvements in neuropsychiatric symptoms as measured by the Neuropsychiatric Inventory (NPI)

Seizure Disorders

Vortioxetine has also been explored for its effects on patients experiencing depression alongside seizure disorders. A clinical case study reported alleviation of depressive symptoms in a patient with generalized seizures, suggesting potential dual benefits for mood stabilization and seizure management .

Mechanism of Action

N’-(2,4-Dimethylphenyl) Vortioxetine exerts its effects by modulating the serotonin system. It acts as a serotonin reuptake inhibitor, partial agonist of the 5-HT1B receptor, agonist of the 5-HT1A receptor, and antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . These interactions enhance serotonin levels in the central nervous system, leading to improved mood and cognitive function.

Comparison with Similar Compounds

Key Structural Analogues and Derivatives

The table below summarizes vortioxetine derivatives and related compounds based on synthesis intermediates, impurities, and metabolites:

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties/Source
Vortioxetine (base) C₁₈H₂₂N₂S 298.45 g/mol 508233-74-7 Parent compound; 5-HT modulator
Vortioxetine hydrobromide C₁₈H₂₂N₂S·HBr 379.4 g/mol 960203-27-4 Salt form with enhanced solubility
N-Formyl Vortioxetine C₁₉H₂₂N₂OS 326.45 g/mol 2135576-73-5 Formylated derivative; research intermediate
Vortioxetine Diamine Impurity C₁₄H₁₇N₂S·2HCl 317.28 g/mol N/A Synthesis impurity lacking piperazine ring
4-Desmethyl 4-Carboxy Vortioxetine C₁₇H₂₀N₂O₂S 340.42 g/mol N/A Metabolite with carboxyl group

Pharmacological and Chemical Differences

Vortioxetine vs. Lower solubility compared to the hydrobromide salt .

Vortioxetine vs. Diamine Impurity :

  • The diamine impurity replaces the piperazine ring with a flexible ethane-1,2-diamine chain, likely diminishing 5-HT receptor affinity .

Vortioxetine vs. 4-Desmethyl 4-Carboxy Metabolite :

  • Carboxylation at the 4-position increases polarity, enhancing renal excretion but reducing blood-brain barrier penetration .

Biological Activity

N'-(2,4-Dimethylphenyl) Vortioxetine, commonly referred to as Vortioxetine, is a novel antidepressant with a unique multimodal mechanism of action. This compound has garnered attention for its potential therapeutic effects in treating major depressive disorder (MDD) and improving cognitive function. This article delves into the biological activity of Vortioxetine, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Vortioxetine is chemically characterized as 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine hydrobromide. Its mechanism of action involves multiple pathways:

  • Serotonin Transporter Inhibition : Vortioxetine acts as a serotonin reuptake inhibitor (SRI), enhancing serotonergic neurotransmission by blocking the serotonin transporter (SERT) .
  • Receptor Modulation : It exhibits various receptor activities:
    • Agonist at 5-HT1A receptors
    • Partial Agonist at 5-HT1B receptors
    • Antagonist at 5-HT3, 5-HT7, and 5-HT1D receptors .

This multimodal activity is believed to contribute to its antidepressant effects as well as improvements in cognitive function, learning, and memory .

Randomized Controlled Trials

Several studies have established the efficacy of Vortioxetine in treating MDD:

  • A double-blind, placebo-controlled trial demonstrated significant improvements in cognitive function among adults with recurrent MDD. The results indicated a mean treatment difference from placebo of 0.36 for the 10 mg dose and 0.33 for the 20 mg dose on the composite z-score at week 8 (p < 0.0001) .

Summary of Clinical Findings

StudySample SizeTreatment GroupsPrimary OutcomeResult
Alvarez et al., 2012208Vortioxetine vs. Venlafaxine vs. PlaceboMADRS total scoreSignificant improvement in vortioxetine group
Henigsberg et al., 2012302Vortioxetine vs. Duloxetine vs. PlaceboCognitive function measuresVortioxetine superior to placebo
Boulenger et al., 2014253Vortioxetine vs. AgomelatineSafety and efficacyNo safety concerns; effective

These studies indicate that Vortioxetine not only alleviates depressive symptoms but also enhances cognitive performance independently of mood improvement.

Safety Profile

The safety profile of Vortioxetine has been evaluated across multiple studies:

  • Common adverse effects include nausea and vomiting, but these are generally mild and transient .
  • No significant safety concerns have emerged from clinical trials, reinforcing its tolerability compared to other antidepressants .

Pharmacokinetics

Understanding the pharmacokinetic properties of Vortioxetine is crucial for optimizing its therapeutic use:

  • Bioavailability : Approximately 75% after oral administration.
  • Peak Concentration : Achieved within 7 to 11 hours post-dose.
  • Half-life : Approximately 66 hours, allowing for once-daily dosing.
  • Metabolism : Primarily metabolized by CYP2D6 and other cytochrome P450 enzymes .

Q & A

Basic Research Questions

Q. How can the structural conformation of N'-(2,4-Dimethylphenyl) Vortioxetine be validated experimentally?

  • Methodology : Use X-ray crystallography with refinement software such as SHELXL to resolve bond lengths, angles, and torsional parameters. Pair this with ORTEP-III for graphical representation of thermal ellipsoids. Validate hydrogen bonding and π-π stacking interactions via comparative analysis with reference standards (e.g., Vortioxetine hydrobromide, CAS 960203-27-4) .
  • Data Contradictions : Discrepancies in bond angles may arise from differences in protonation states (free base vs. hydrobromide salt). Cross-validate with NMR (e.g., 1^1H/13^{13}C) and mass spectrometry (e.g., m/zCloud spectral data) .

Q. What experimental parameters are critical for synthesizing high-purity this compound?

  • Methodology : Optimize reaction conditions (temperature, solvent polarity) to minimize diastereomeric impurities. Monitor intermediates like the diamine impurity (N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine) using HPLC with a C18 column and UV detection at 255 nm .
  • Key Data : Purity thresholds (≥98%) require rigorous recrystallization in solvents like methanol or acetonitrile . Impurity profiles should align with Pharmacopeial standards (e.g., ≤0.5% total impurities) .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

  • Methodology : Adopt OSHA HCS guidelines:

  • Use nitrile gloves and safety goggles during synthesis .
  • Store the compound in a locked, temperature-controlled environment (-20°C) to prevent degradation .
  • Emergency measures: Immediate decontamination with ethanol/water mixtures and medical consultation for exposure .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?

  • Methodology : Apply SHELXD for phase determination in twinned crystals. Address disorder in the piperazine ring or thioether linkage via iterative refinement (e.g., occupancy factor adjustments). Validate using Hirshfeld surface analysis .
  • Data Contradictions : Disordered regions may lead to artificially inflated R-factors. Cross-check with spectroscopic data (e.g., IR for S-C stretching vibrations at ~700 cm1^{-1}) .

Q. How do structural modifications (e.g., halogenation) impact the pharmacological profile of this compound?

  • Methodology : Perform receptor binding assays (e.g., 5-HT1A_{1A}/5-HT3_3) to compare affinity constants (KiK_i) of derivatives. Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., electron-withdrawing groups) with serotonin reuptake inhibition .
  • Key Data : Hydrobromide salts (CAS 960203-27-4) exhibit enhanced solubility (>50 mg/mL in water) compared to free bases , influencing bioavailability in preclinical models.

Q. What analytical strategies resolve co-eluting impurities in this compound samples?

  • Methodology : Implement orthogonal separation techniques:

  • HPLC : Use a gradient elution (0.1% TFA in acetonitrile/water) with a pentafluorophenyl column .
  • LC-MS/MS : Quantify trace impurities (e.g., Related Compound G, CAS 1718111) via MRM transitions (e.g., m/z 331 → 176) .
    • Data Contradictions : False-positive peaks may arise from column carryover; validate with blank runs and column regeneration protocols .

Q. How can researchers validate the stability of this compound under accelerated degradation conditions?

  • Methodology : Conduct forced degradation studies:

  • Acid/Base Hydrolysis: Expose to 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative Stress: Treat with 3% H2_2O2_2 at 40°C.
  • Monitor degradation products via UPLC-PDA and compare with impurity standards (e.g., USP 221911) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,4-Dimethylphenyl) Vortioxetine
Reactant of Route 2
Reactant of Route 2
N'-(2,4-Dimethylphenyl) Vortioxetine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.